molecular formula C16H22N2O2 B8139248 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8139248
M. Wt: 274.36 g/mol
InChI Key: DZBPVMLMWKZHNX-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1,8-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, a Lewis acid-catalyzed Prins/pinacol cascade process can be employed to synthesize spirocyclic scaffolds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger batch processes. This includes scaling up the reaction conditions, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The spirocyclic ketone can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of spirocyclic alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can modulate inflammatory pathways and potentially offer therapeutic benefits in diseases characterized by excessive inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one stands out due to its specific combination of a methoxybenzyl group and a diazaspirodecane core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-20-14-4-2-13(3-5-14)12-18-15(19)6-7-16(18)8-10-17-11-9-16/h2-5,17H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBPVMLMWKZHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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